
N-(1-Ethyl-2-Hydroxy-5-Methoxyindol-3-yl)imino-4-Nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves several steps. One common method includes the Fischer indole synthesis, which is a classical reaction for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the synthesis may involve the following steps:
Condensation: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the indole ring.
Functionalization: The indole ring is further functionalized by introducing the ethyl, hydroxy, and methoxy groups.
Coupling: The functionalized indole is then coupled with 4-nitrobenzoyl chloride to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions .
Analyse Chemischer Reaktionen
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Wirkmechanismus
The mechanism of action of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with distinct chemical properties.
The uniqueness of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
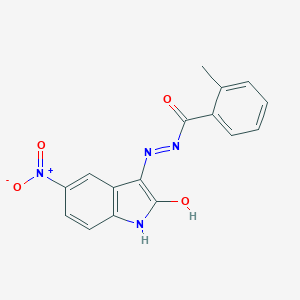
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
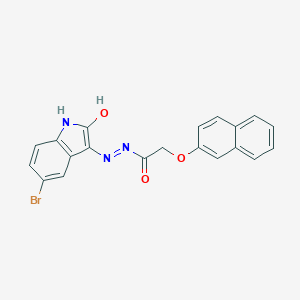
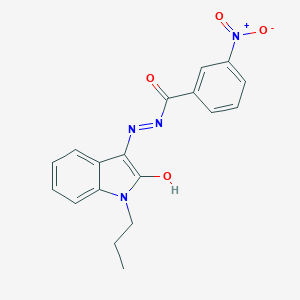
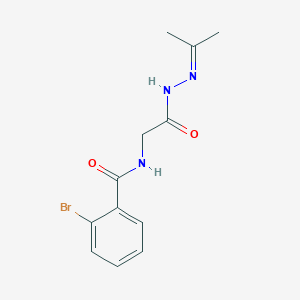
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
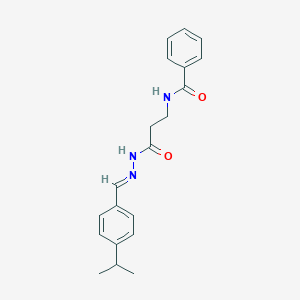
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
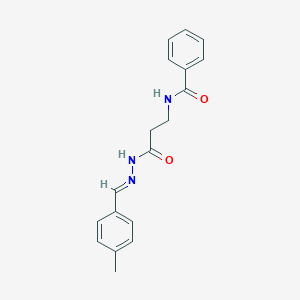
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)
